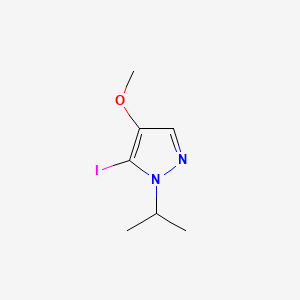
(2R)-2-(2,4-Dichlorophenyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(2,4-Dichlorophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a 2,4-dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,4-Dichlorophenyl)oxirane typically involves the reaction of 2,4-dichlorophenylacetic acid with a suitable oxidizing agent to form the corresponding epoxide. One common method involves the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2R)-2-(2,4-Dichlorophenyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Diols: Formed through oxidation
Alcohols: Formed through reduction
Substituted Epoxides: Formed through nucleophilic substitution
科学研究应用
(2R)-2-(2,4-Dichlorophenyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R)-2-(2,4-Dichlorophenyl)oxirane involves its interaction with various molecular targets, including enzymes and receptors. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.
相似化合物的比较
Similar Compounds
(2S)-2-(2,4-Dichlorophenyl)oxirane: The enantiomer of (2R)-2-(2,4-Dichlorophenyl)oxirane with similar chemical properties but different stereochemistry.
2-(2,4-Dichlorophenyl)ethanol: A related compound with an alcohol group instead of an oxirane ring.
2-(2,4-Dichlorophenyl)acetaldehyde: A related compound with an aldehyde group instead of an oxirane ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the oxirane ring, which imparts distinct reactivity and potential biological activity compared to its similar compounds.
属性
CAS 编号 |
62566-67-0 |
|---|---|
分子式 |
C8H6Cl2O |
分子量 |
189.04 g/mol |
IUPAC 名称 |
(2R)-2-(2,4-dichlorophenyl)oxirane |
InChI |
InChI=1S/C8H6Cl2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |
InChI 键 |
ZRMLHFOKDLDAIB-QMMMGPOBSA-N |
手性 SMILES |
C1[C@H](O1)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1C(O1)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


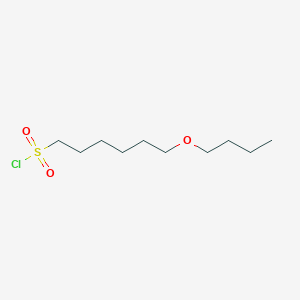

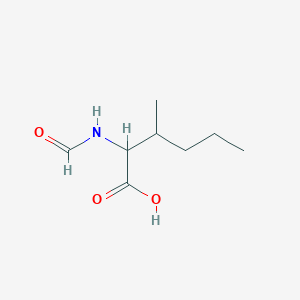
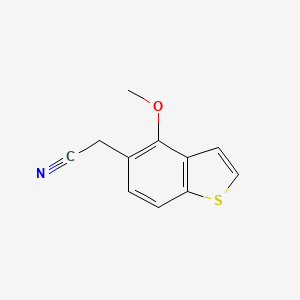
![5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13567067.png)
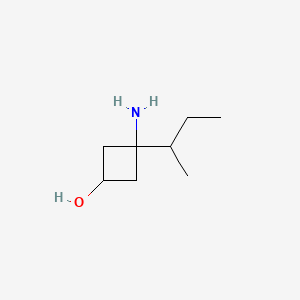
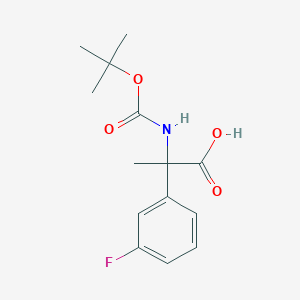
![1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B13567082.png)
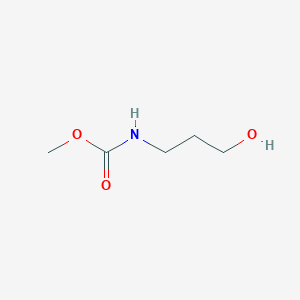
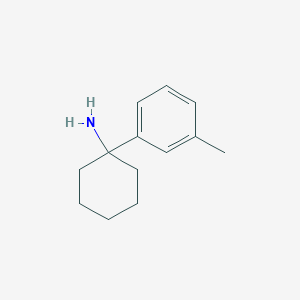

![5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride](/img/structure/B13567109.png)
